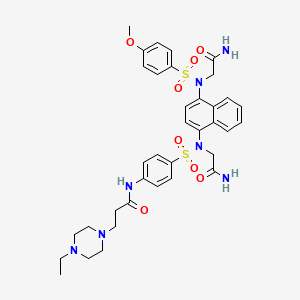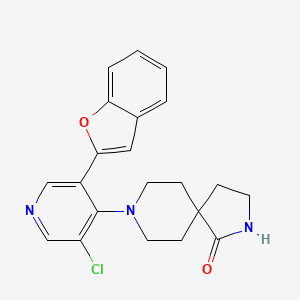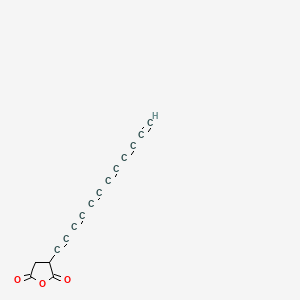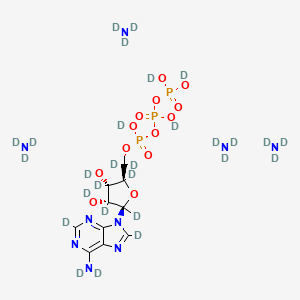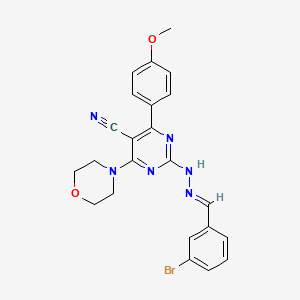
PI3K-IN-33
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PI3K-IN-33 is a highly selective inhibitor of phosphatidylinositol-3-kinase (PI3K), specifically targeting the PI3K-α, PI3K-β, and PI3K-δ isoforms. This compound has shown significant potential in blocking the cell cycle in the G2/M phase and inducing apoptosis, making it a promising candidate for the study of leukemia and other cancers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PI3K-IN-33 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations. Detailed synthetic routes are often proprietary, but they generally involve the formation of the core structure followed by functional group modifications to enhance selectivity and potency .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This process may include continuous flow chemistry techniques and advanced purification methods such as chromatography and crystallization .
化学反应分析
Types of Reactions
PI3K-IN-33 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives .
科学研究应用
PI3K-IN-33 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K signaling pathway and its role in various cellular processes.
Biology: Employed in research to understand the mechanisms of cell growth, division, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly leukemia, by inducing cell cycle arrest and apoptosis.
作用机制
PI3K-IN-33 exerts its effects by selectively inhibiting the activity of PI3K isoforms, particularly PI3K-α, PI3K-β, and PI3K-δ. This inhibition disrupts the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, survival, and metabolism. By blocking this pathway, this compound induces cell cycle arrest in the G2/M phase and promotes apoptosis, thereby inhibiting cancer cell proliferation .
相似化合物的比较
Similar Compounds
Idelalisib: A PI3K-δ inhibitor used in the treatment of certain B cell malignancies.
Copanlisib: A pan-class I PI3K inhibitor approved for the treatment of follicular lymphoma.
Alpelisib: A PI3K-α inhibitor used in combination with fulvestrant for the treatment of advanced breast cancer
Uniqueness of PI3K-IN-33
This compound is unique in its high selectivity for multiple PI3K isoforms (PI3K-α, PI3K-β, and PI3K-δ), making it a versatile tool for studying the PI3K signaling pathway. Its ability to induce cell cycle arrest and apoptosis specifically in cancer cells highlights its potential as a therapeutic agent .
属性
分子式 |
C23H21BrN6O2 |
|---|---|
分子量 |
493.4 g/mol |
IUPAC 名称 |
2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-4-(4-methoxyphenyl)-6-morpholin-4-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C23H21BrN6O2/c1-31-19-7-5-17(6-8-19)21-20(14-25)22(30-9-11-32-12-10-30)28-23(27-21)29-26-15-16-3-2-4-18(24)13-16/h2-8,13,15H,9-12H2,1H3,(H,27,28,29)/b26-15+ |
InChI 键 |
SLVGYCKNUJAWGA-CVKSISIWSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC(=N2)N/N=C/C3=CC(=CC=C3)Br)N4CCOCC4)C#N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC(=N2)NN=CC3=CC(=CC=C3)Br)N4CCOCC4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


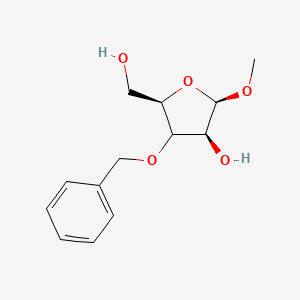
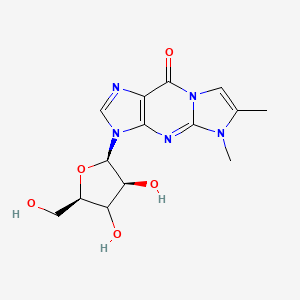
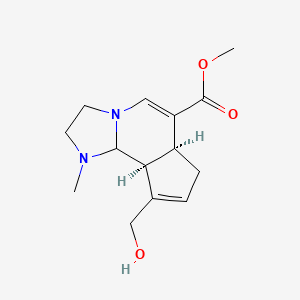
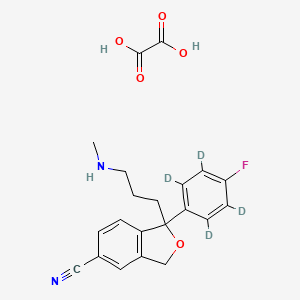
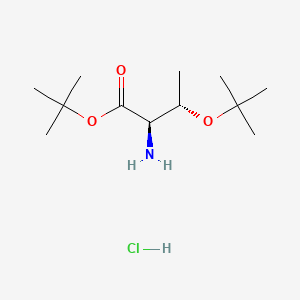

![5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12405062.png)
![(1S,4s)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12405063.png)
![7-[(2S,3R,4S,5S,6R)-6-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one](/img/structure/B12405069.png)
